![molecular formula C18H20N6O4 B2987749 3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-90-3](/img/structure/B2987749.png)
3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound “3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring. They are known for their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triazole and pyrimidine rings, as well as the functional groups attached to it. For example, the ethoxy group might undergo reactions typical of ethers, while the morpholino group might participate in reactions involving the nitrogen atom or the carbonyl group .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities
Research on similar compounds, such as various triazole derivatives, has shown that they possess antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against tested microorganisms. Such studies underscore the potential of triazolo[4,5-d]pyrimidin-7(6H)-one derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Antitumor Evaluation
The synthesis of new compounds with a morpholine base and their evaluation for antitumor activities is another area of interest. Muhammad et al. (2017) synthesized morpholinylchalcones and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones and tested them for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with some compounds showing promising activities. This highlights the potential therapeutic applications of triazolo[4,5-d]pyrimidin-7(6H)-one derivatives in cancer research (Muhammad et al., 2017).
Chemical Synthesis and Characterization
Synthetic Pathways
The synthesis and characterization of similar compounds offer valuable insights into chemical reactions and structural analysis that could be relevant for the synthesis of 3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. For instance, studies on the synthesis of triazolo[4,3-a]pyrimidines and their derivatives provide a foundation for understanding the chemical behavior and potential synthetic pathways for related compounds (Lashmanova et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-2-28-14-5-3-13(4-6-14)24-17-16(20-21-24)18(26)23(12-19-17)11-15(25)22-7-9-27-10-8-22/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZAXIZFWQDCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCOCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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